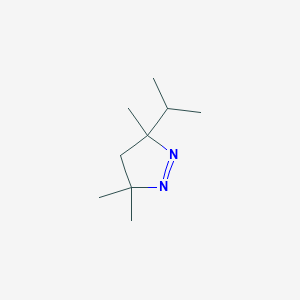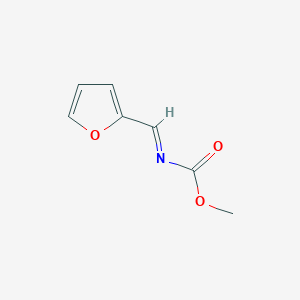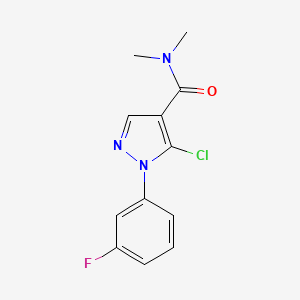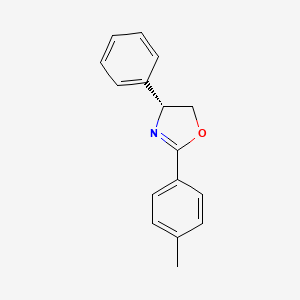
(R)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is a chiral oxazoline derivative. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole compound is characterized by the presence of a phenyl group and a p-tolyl group attached to the oxazoline ring, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-p-tolyl methyl sulfoxide with phenylglyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazoline ring .
Industrial Production Methods
Industrial production of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable in the production of enantiomerically pure compounds .
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features allow for the creation of analogs with potential biological activity.
Medicine
The compound’s derivatives have been investigated for their potential therapeutic properties. Research has shown that oxazoline derivatives exhibit antimicrobial and anticancer activities .
Industry
In the industrial sector, ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is used in the synthesis of specialty chemicals and materials. Its role as an intermediate in the production of pharmaceuticals and agrochemicals is particularly noteworthy.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity and selectivity of the compound in various reactions. The phenyl and p-tolyl groups contribute to the compound’s overall stability and reactivity by providing steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
®-p-Tolyl methyl sulfoxide: A precursor in the synthesis of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole.
Phenylglyoxal: Another precursor used in the synthesis process.
Oxazoles: Compounds with a similar oxazole ring structure but different substituents.
Uniqueness
®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is unique due to its specific combination of phenyl and p-tolyl groups attached to the oxazoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4R)-2-(4-methylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-17-15(11-18-16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m0/s1 |
InChI Key |
ITIICSKGFPUINV-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N[C@@H](CO2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)
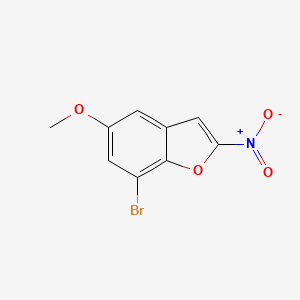
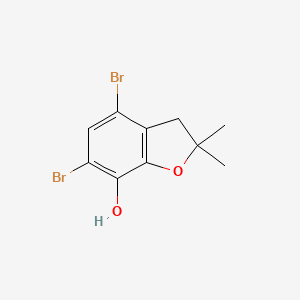
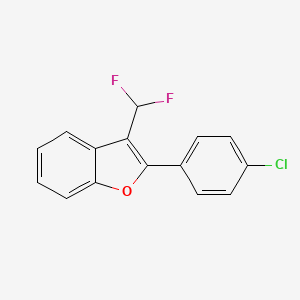
![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
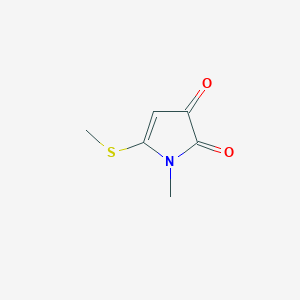
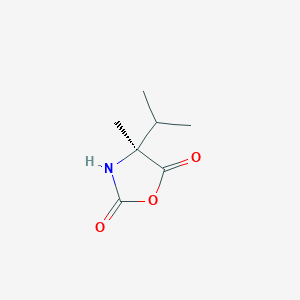

![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
